molecular formula C15H9ClN2O3S2 B12210787 {(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid

Cat. No.: B12210787
M. Wt: 364.8 g/mol
InChI Key: VFIZGRDDQSABCR-WDZFZDKYSA-N
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Description

{(5Z)-5-[(8-Chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is a rhodanine-3-acetic acid (RAA) derivative synthesized via Knoevenagel condensation, a method widely used to prepare such compounds since the early 20th century . The core structure consists of a thiazolidinone ring with a thioxo group at position 2, a ketone at position 4, and an acetic acid side chain at position 2. RAA derivatives are known for diverse pharmacological properties, including antimicrobial, antifungal, and antineoplastic activities .

Properties

Molecular Formula

C15H9ClN2O3S2

Molecular Weight

364.8 g/mol

IUPAC Name

2-[(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C15H9ClN2O3S2/c16-10-3-1-2-8-4-5-9(17-13(8)10)6-11-14(21)18(7-12(19)20)15(22)23-11/h1-6H,7H2,(H,19,20)/b11-6-

InChI Key

VFIZGRDDQSABCR-WDZFZDKYSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid typically involves a multi-step process. One common method includes the condensation of 8-chloroquinoline-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

Chemistry

In chemistry, {(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics .

Medicine

In medicine, the compound’s anticancer properties are of significant interest. It has been found to inhibit the growth of various cancer cell lines, including prostate and breast cancer cells. This makes it a potential candidate for the development of new chemotherapeutic agents .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. Its derivatives are also explored for use in electronic devices and sensors .

Mechanism of Action

The mechanism of action of {(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid involves its interaction with cellular targets such as enzymes and DNA. The quinoline moiety intercalates with DNA, disrupting its function and leading to cell death. Additionally, the thiazolidinone ring can inhibit specific enzymes involved in cell proliferation, contributing to its anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of RAA derivatives are highly dependent on the substituent at the 5-position. Below is a comparative analysis of key analogs:

Table 1: Structural Analogs of Rhodanine-3-Acetic Acid Derivatives
Compound Name Substituent at Position 5 Melting Point (°C) LogP (Calculated) Key Activities Reference
Target Compound 8-Chloroquinolin-2-yl N/A ~3.5* Antimicrobial (Mycobacterium tuberculosis)
(Z)-5-((4-Methyl-1H-imidazol-5-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl acetic acid (4b) 4-Methylimidazol-5-yl 254–256 1.8 Synthetic intermediate
(Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl acetic acid (4c) 1,3-Diphenylpyrazol-4-yl 263–265 4.2 Not specified
{(5Z)-[4-Oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid Pyridin-2-yl N/A 2.1 Antifungal (Candida spp.)
2-[(5Z)-5-(1-Benzyl-5-bromo-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid 1-Benzyl-5-bromo-2-oxoindol-3-ylidene N/A 4.8 Antimicrobial (M. tuberculosis)
[(5R)-5-(2,3-Dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid 2,3-Dibromo-5-ethoxy-4-hydroxybenzyl N/A 3.9 Targets Beta sliding clamp protein

*Estimated based on substituent contributions.

Key Observations:

  • The target compound’s 8-chloroquinolinyl group likely improves bioavailability compared to smaller substituents like pyridinyl .
  • Melting Points: Compounds with rigid aromatic systems (e.g., 4c: 263–265°C) exhibit higher melting points than those with heterocyclic substituents (e.g., 4b: 254–256°C). The target compound’s melting point is unreported but expected to align with trends.
Antimicrobial Activity
  • Target Compound: Demonstrated efficacy against Mycobacterium tuberculosis in molecular docking and dynamics studies, likely due to interactions with shikimic acid kinase .
  • Pyridin-2-yl Analog: Exhibited potent antifungal activity against Candida tropicalis and C. krusei (MIC < 1 µg/mL), attributed to hydrogen bonding with fungal enzyme active sites .
  • Bromo-Indole Analog (): Showed comparable antimycobacterial activity, with a binding energy of -5.7 kcal/mol in docking studies .

Biological Activity

The compound {(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is a member of the thiazolidinone class, which has garnered significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C17H13ClN2O3S2C_{17}H_{13}ClN_{2}O_{3}S_{2} with a molecular weight of approximately 392.9 g/mol. The structure features a quinoline moiety and a thiazolidinone ring, contributing to its biological properties.

PropertyValue
Molecular FormulaC₁₇H₁₃ClN₂O₃S₂
Molecular Weight392.9 g/mol
IUPAC Name4-{(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid
InChI KeyJSLYKDAOGZLDOV-LCYFTJDESA-N

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives, including this compound, exhibit potent antimicrobial properties. A study highlighted that derivatives of 4-oxo-2-thioxothiazolidin-3-yl acetic acids demonstrated significant antibacterial potency against various strains, including resistant bacteria such as MRSA and Pseudomonas aeruginosa . The compound's structural similarity to known antibiotics suggests potential for development as new antimicrobial agents.

Aldose Reductase Inhibition

One of the notable pharmacological activities of this compound is its ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. In comparative studies, derivatives exhibited submicromolar IC50 values, indicating strong inhibitory effects . Specifically, one derivative was reported to be over five times more potent than the established inhibitor epalrestat. This inhibition mechanism could lead to therapeutic applications in managing diabetes-related complications.

Cytotoxicity and Anticancer Potential

The compound has shown low antiproliferative activity against HepG2 liver cancer cells, suggesting that while it may not be highly cytotoxic, it warrants further investigation for potential anticancer effects . The structure-activity relationship (SAR) studies indicate that modifications could enhance its efficacy against cancer cells.

Molecular docking studies have provided insights into the binding interactions between the compound and biological targets. Key residues involved in binding include His110, Trp111, Tyr48, and Leu300 within the active site of aldose reductase . These interactions are critical for understanding how structural modifications might improve binding affinity and selectivity.

Case Studies and Research Findings

  • Study on Aldose Reductase Inhibition :
    • Objective : Evaluate the inhibitory action on ALR2.
    • Findings : Compounds showed potent inhibition with IC50 values in submicromolar range; one derivative was significantly more effective than epalrestat .
  • Antimicrobial Efficacy :
    • Objective : Assess antibacterial activity against resistant strains.
    • Findings : The compound demonstrated superior activity compared to standard antibiotics like ampicillin and ketoconazole .
  • Cytotoxicity Evaluation :
    • Objective : Determine antiproliferative effects on cancer cell lines.
    • Findings : Low cytotoxicity observed against HepG2 cells suggests limited direct anticancer activity but potential for further development .

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